TPSA vs. Partially Saturated Dihydro Analog
The target compound possesses a computed TPSA of 32.3 Ų, which is 1.81-fold higher than the 17.82 Ų PSA of the partially saturated comparator 8-phenyl-5,6-dihydroimidazo[1,2-a]pyridine (CAS 104271-32-1) [1]. This difference arises from the additional carbonyl oxygen at position 5 and the secondary amine in the saturated imidazolidine ring of the target compound. TPSA is a critical determinant of passive membrane permeability and blood-brain barrier penetration potential, with values below 60–70 Ų generally associated with CNS penetration. The substantial difference between the two compounds predicts measurably divergent absorption and brain exposure profiles that must be accounted for in CNS-targeted programs.
| Evidence Dimension | Topological Polar Surface Area (TPSA/PSA) |
|---|---|
| Target Compound Data | TPSA = 32.3 Ų (calculated, Chem960) |
| Comparator Or Baseline | 8-Phenyl-5,6-dihydroimidazo[1,2-a]pyridine (CAS 104271-32-1): PSA = 17.82 Ų |
| Quantified Difference | 1.81-fold higher TPSA for the target compound (32.3 vs. 17.82 Ų; Δ = +14.48 Ų) |
| Conditions | Calculated molecular descriptors from Chem960 (target) and ChemSrc (comparator) databases using standard computational methods |
Why This Matters
TPSA differences of this magnitude (>14 Ų) are sufficient to produce experimentally distinguishable permeability and brain penetration outcomes, meaning the target compound cannot be treated as a drop-in replacement for the dihydro analog in CNS drug discovery campaigns without dedicated DMPK profiling.
- [1] ChemSrc. 8-Phenyl-5,6-dihydroimidazo[1,2-a]pyridine | CAS 104271-32-1. Physical chemical properties (PSA: 17.82000, LogP: 2.71850). https://m.chemsrc.com/mip/cas/104271-32-1_353423.html (accessed 2026-04-27). View Source
